N-(2-bromo-4-methylphenyl)-4-ethylbenzenesulfonamide
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Overview
Description
N-(2-bromo-4-methylphenyl)-4-ethylbenzenesulfonamide is an organic compound with a complex structure that includes bromine, methyl, ethyl, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-4-ethylbenzenesulfonamide typically involves the reaction of 2-bromo-4-methylaniline with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more rigorous purification steps to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)-4-ethylbenzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone at reflux temperature.
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in dry ether at room temperature.
Major Products Formed
Substitution: Formation of N-(2-iodo-4-methylphenyl)-4-ethylbenzenesulfonamide.
Oxidation: Formation of N-(2-bromo-4-carboxyphenyl)-4-ethylbenzenesulfonamide.
Reduction: Formation of N-(2-bromo-4-methylphenyl)-4-ethylbenzenamine.
Scientific Research Applications
N-(2-bromo-4-methylphenyl)-4-ethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-4-ethylbenzenesulfonamide involves its interaction with specific molecular targets. The bromine and sulfonamide groups can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to key proteins, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromo-4-methylphenyl)acetamide
- N-(2-bromo-4-methylphenyl)-4-methoxybenzenesulfonamide
- N-(2-bromo-4-methylphenyl)-4-chlorobenzenesulfonamide
Uniqueness
N-(2-bromo-4-methylphenyl)-4-ethylbenzenesulfonamide is unique due to the presence of both ethyl and sulfonamide groups, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C15H16BrNO2S |
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Molecular Weight |
354.3 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)-4-ethylbenzenesulfonamide |
InChI |
InChI=1S/C15H16BrNO2S/c1-3-12-5-7-13(8-6-12)20(18,19)17-15-9-4-11(2)10-14(15)16/h4-10,17H,3H2,1-2H3 |
InChI Key |
XSZBCIOPIBKAAF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)C)Br |
Origin of Product |
United States |
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